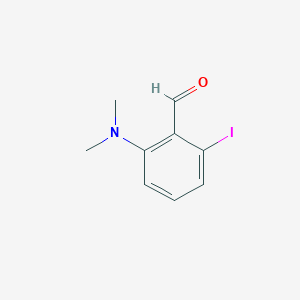

2-(二甲胺基)-6-碘苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . It contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor .

Synthesis Analysis

The synthesis of similar compounds, such as 2-dimethylaminoethyl chloride hydrochloride, involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride .Molecular Structure Analysis

The molecular structure of similar compounds like DMAEMA has been characterized using techniques such as GPC, 1H-NMR, and FTIR .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the quaternization of PDMAEMA has been widely established because quaternized PDMAEMA surfaces have been shown to possess effective antibacterial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like DMAEMA have been studied. For instance, DMAEMA is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor .科学研究应用

- DMIB has been explored as a building block for designing drug delivery systems. For instance, researchers have modified amphiphilic block copolymers with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains using efficient “click” chemistry reactions. These cationic copolymers self-assemble into nanosized micelles, which can encapsulate drugs like quercetin. These drug-loaded nanoparticles show promise for targeted drug delivery .

- DMIB is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. These reactions are crucial in medical research for preparing biologically active compounds and studying their interactions.

- PDMAEMA, a water-soluble polymer derived from DMIB, forms electrostatic complexes with anionic biomacromolecules such as DNA and RNA. PDMAEMA and its copolymers are commonly used for gene delivery. Their positive charge allows them to interact with nucleic acids, making them valuable tools in gene therapy .

- DMIB serves as a corrosion inhibitor and coating additive. Its unique chemical structure contributes to its effectiveness in protecting metal surfaces from corrosion. Additionally, it finds applications in paint additives and solids separation agents .

- Researchers have exploited crosslinked PDMAEMA nanogels loaded with drugs like pilocarpine hydrochloride for ocular drug delivery. These nanogels respond to temperature changes and can release drugs in a controlled manner. Such systems hold promise for targeted drug delivery in anticancer therapy as well .

- S-POSS-(PDMAEMA) 16, containing PDMAEMA, has been studied for its isothermal adsorption of Cr(VI) ions. This research explores its potential application in removing toxic chromium species from aqueous solutions .

Drug Delivery Systems

Bioconjugation Reactions

Gene Delivery

Corrosion Inhibition and Coating Additives

Thermosensitive Drug Delivery Systems

Adsorption of Chromium(VI)

作用机制

安全和危害

未来方向

Polydopamine (PDA), a mussel-inspired material that exhibits numerous favorable performance characteristics, has received great attention due to its versatility, accessibility, and biocompatibility . The rapid development of this field in the past few years has engendered substantial progress in PDA antibacterial materials .

属性

IUPAC Name |

2-(dimethylamino)-6-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXDUCCIEKCYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-6-iodobenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone](/img/structure/B2722255.png)

![(2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2722256.png)

![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2722257.png)

![N-(3,4-difluorophenyl)-2-((4-oxo-3-(4-propoxybenzyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2722260.png)

![1-Tert-butyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2722262.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2722264.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2722268.png)